Phenylcarbylamine chloride
Overview
Description
Phenylcarbylamine chloride, also known as phenyl isocyanide dichloride, is a chemical compound with the molecular formula C7H5Cl2N. It is an oily liquid with an onion-like odor and is classified as an isocyanide dichloride. This compound has been historically used as a chemical warfare agent due to its toxic properties and lung irritant effects .
Mechanism of Action
Target of Action
Phenylcarbylamine chloride is primarily a lung irritant . It was used as a chemical warfare agent and is classified as an isocyanide dichloride . The primary targets of this compound are the lungs, where it causes irritation and lachrymatory effects .
Mode of Action
This can lead to coughing, wheezing, and other respiratory symptoms .
Biochemical Pathways
Given its classification as an isocyanide dichloride, it may interfere with normal cellular processes, leading to the observed irritant effects .
Pharmacokinetics
This compound is an oily liquid that is insoluble in water but soluble in alcohol . It has a high density of 1.265 g/cm3 Its high toxicity suggests that it can be absorbed through inhalation and skin contact .
Result of Action
The primary result of this compound action is irritation of the lungs, leading to respiratory symptoms such as coughing and wheezing . As a chemical warfare agent, these effects would have been intended to incapacitate individuals exposed to the compound .
Action Environment
This compound is noncombustible but may decompose upon heating to produce corrosive and/or toxic fumes . Environmental factors such as temperature could therefore influence its stability and efficacy. Furthermore, it is insoluble in water, which could affect its distribution in the environment .
Biochemical Analysis
Biochemical Properties
Phenylcarbylamine chloride plays a significant role in biochemical reactions, particularly due to its reactivity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules primarily through its isocyanide group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. For instance, this compound can react with the thiol groups of cysteine residues in proteins, leading to the formation of stable adducts . This interaction can result in the inactivation of enzymes that rely on cysteine residues for their catalytic activity.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It is known to influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s reactivity with proteins can lead to the modification of key signaling molecules, thereby interfering with normal cellular communication. Additionally, this compound can induce oxidative stress within cells, leading to the activation of stress response pathways and changes in gene expression . This compound’s impact on cellular metabolism includes the inhibition of metabolic enzymes, which can result in altered energy production and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. At the molecular level, this compound exerts its effects through the binding interactions with nucleophilic sites on proteins and enzymes. This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit enzymes involved in cellular detoxification processes, leading to the accumulation of toxic intermediates . Additionally, this compound can cause changes in gene expression by modifying transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture . This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including sustained oxidative stress and chronic inflammation . These long-term effects highlight the importance of considering the temporal dynamics of this compound’s activity in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild irritation and transient changes in cellular function. At higher doses, this compound can induce severe toxic effects, including respiratory distress, systemic inflammation, and organ damage . Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxicity. Additionally, high doses of this compound can result in adverse effects such as neurotoxicity and immunosuppression, highlighting the compound’s potential for causing harm at elevated exposure levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit enzymes involved in detoxification pathways, leading to the accumulation of reactive intermediates and oxidative stress . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels. For example, the inhibition of glycolytic enzymes by this compound can lead to a decrease in ATP production and an increase in glycolytic intermediates . These metabolic disruptions can have significant implications for cellular function and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its toxic effects . The localization and accumulation of this compound within cells are influenced by its chemical properties and interactions with cellular components.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are critical for its activity and function. The compound can be directed to particular cellular compartments through targeting signals or post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum, where it can interact with proteins involved in protein folding and secretion . Additionally, the compound’s localization to mitochondria can lead to the disruption of mitochondrial function and induction of apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.
Preparation Methods
Phenylcarbylamine chloride is synthesized through the chlorination of phenyl isothiocyanateThe reaction is typically carried out in a solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a low level to prevent decomposition .
Chemical Reactions Analysis
Phenylcarbylamine chloride undergoes several types of chemical reactions, including:
Hydrolysis: When exposed to water, this compound slowly decomposes, releasing hydrochloric acid and forming phenyl isocyanide.
Oxidation: It can be oxidized by strong oxidizing agents, leading to the formation of various oxidation products.
Common reagents used in these reactions include water, strong oxidizing agents, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phenylcarbylamine chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of isocyanides and other nitrogen-containing compounds.
Biology: Due to its toxic properties, it is used in studies related to toxicology and the effects of chemical warfare agents on biological systems.
Medicine: Research involving this compound focuses on its potential use in developing new therapeutic agents and understanding its mechanism of action.
Industry: It is used in the production of various chemicals and as an intermediate in the synthesis of other compounds
Comparison with Similar Compounds
Phenylcarbylamine chloride is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
Phenyl isothiocyanate: Used as a precursor in the synthesis of this compound.
Chloropicrin: Another chemical warfare agent with similar lachrymatory effects.
This compound stands out due to its specific reactivity and the types of reactions it undergoes, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1,1-dichloro-N-phenylmethanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N/c8-7(9)10-6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWWZVGVBRPHLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N | |
Record name | PHENYLCARBYLAMINE CHLORIDE | |
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DSSTOX Substance ID |
DTXSID6074833 | |
Record name | Phenylcarbylamine chloride | |
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Molecular Weight |
174.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenylcarbylamine chloride appears as a pale yellow oily liquid with an odor of onions. Highly toxic by inhalation and skin absorption. Strongly irritates skin and mucous membranes. Density 1.265 g / cm3. Insoluble in water and soluble in alcohol. Noncombustible., Light-yellow liquid with onion odor; [Hawley] | |
Record name | PHENYLCARBYLAMINE CHLORIDE | |
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Record name | Phenylimidocarbonyl chloride | |
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Boiling Point |
210 °C @ 760 MM HG | |
Record name | PHENYLIMIDOCARBONYL CHLORIDE | |
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Solubility |
SOL IN BENZENE, ALC, ETHER; INSOL IN WATER | |
Record name | PHENYLIMIDOCARBONYL CHLORIDE | |
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Density |
1.285 @ 15 °C | |
Record name | PHENYLIMIDOCARBONYL CHLORIDE | |
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Vapor Density |
6.03 (AIR= 1) | |
Record name | PHENYLIMIDOCARBONYL CHLORIDE | |
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Vapor Pressure |
0.17 [mmHg] | |
Record name | Phenylimidocarbonyl chloride | |
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Color/Form |
PALE-YELLOW, OILY LIQUID | |
CAS No. |
622-44-6 | |
Record name | PHENYLCARBYLAMINE CHLORIDE | |
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Record name | N-Phenylcarbonimidic dichloride | |
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Record name | Phenylcarbylamine chloride | |
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Record name | Phenylcarbylamine chloride | |
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Record name | N-(dichloromethylene)aniline | |
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Record name | PHENYLIMINOCARBONYL DICHLORIDE | |
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Record name | PHENYLIMIDOCARBONYL CHLORIDE | |
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Melting Point |
19.5 °C | |
Record name | PHENYLIMIDOCARBONYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1255 | |
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